(S)-1-(3-chlorophenyl)butylamine
Description
(S)-1-(3-Chlorophenyl)butylamine is a chiral primary amine characterized by a butyl chain substituted with a 3-chlorophenyl group at the terminal carbon. The stereogenic center at the amine-bearing carbon confers enantiomer-specific properties, making it relevant in asymmetric synthesis and pharmacological studies.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S)-1-(3-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1 |
InChI Key |
LYKCBNQUAIZXRL-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC(=CC=C1)Cl)N |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 2- and 4-Chlorophenyl Derivatives
The position of the chlorine substituent on the phenyl ring significantly impacts physicochemical and biological properties:
| Property | (S)-1-(3-Chlorophenyl)butylamine | 2-Chlorophenyl Analogue | 4-Chlorophenyl Analogue |
|---|---|---|---|
| Electron Withdrawing Effect | Moderate (meta) | Stronger (ortho) | Strongest (para) |
| Steric Hindrance | Low | High (ortho proximity) | Low |
| Lipophilicity (logP) | Estimated ~2.8 | Higher (ortho effect) | Similar to meta |
| Bioactivity | Potential CNS modulation | Reduced activity | Higher metabolic stability |
Notes:
- Ortho substitution (2-chloro) increases steric hindrance, often reducing receptor binding affinity but enhancing metabolic resistance .
Enantiomeric Comparison: (S) vs. (R) Enantiomers
Enantiomers of chiral amines frequently exhibit divergent pharmacological profiles. For example:
- (S)-Enantiomer : Often associated with higher receptor affinity in neurotransmitter systems (e.g., dopamine or serotonin receptors) due to spatial compatibility with chiral binding pockets.
- (R)-Enantiomer : May display reduced activity or off-target effects. A study on analogous chlorophenylalkylamines reported a 10-fold difference in IC₅₀ values between enantiomers at serotonin receptors .
Functional Group Variants
Comparisons with compounds sharing the 3-chlorophenyl moiety but differing in functional groups highlight structural-activity relationships:
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate | Phosphonate ester instead of amine | Lower basicity; enhanced hydrolytic stability |
| 3-Chloroaniline | Primary aromatic amine | Higher toxicity; limited CNS penetration |
Notes:
- Replacement of the butylamine chain with a phosphonate ester (as in ) drastically alters solubility and reactivity, favoring applications in agrochemicals rather than pharmacology .
- 3-Chloroaniline () lacks the alkyl chain, resulting in higher acute toxicity (oral LD₅₀ ~250 mg/kg in rats) compared to alkylated derivatives .
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